molecular formula C10H18NNaO4S B2620788 Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2470384-89-3

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

Cat. No.: B2620788
CAS No.: 2470384-89-3
M. Wt: 271.31
InChI Key: UEBOYVLZCSVHQB-DDWIOCJRSA-M
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Description

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl group and a sulfinate group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a piperidine derivative. One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis. The reaction conditions often involve the use of tert-butyl hydroperoxide as an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. The use of continuous flow processes can help in scaling up the production while maintaining the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and substituted piperidine derivatives. These products are valuable intermediates in various organic synthesis processes .

Scientific Research Applications

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Sodium piperidine-3-sulfinate: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.

    Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfonate: An oxidized form of the sulfinate compound.

    Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-thiosulfinate: Contains a thio group instead of a sulfinyl group.

Uniqueness

Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is unique due to the presence of both the tert-butoxycarbonyl and sulfinate groups. This combination provides distinct reactivity patterns and makes the compound valuable in selective organic transformations .

Properties

IUPAC Name

sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBOYVLZCSVHQB-DDWIOCJRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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